Structural Distinction from the Nearest Thiazole-Containing Pyridazinylthioacetamide Analog (VU 0240551)
The most closely related commercially available compound is VU 0240551 (CAS 893990-34-6, N-(4-methylthiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide), a validated and potent KCC2 inhibitor . The title compound differs by two critical structural features: (i) the pyridazine 6-position bears an acetamido group (-NHCOCH₃) rather than a phenyl ring, and (ii) the thiazole 2-amine is unsubstituted rather than 4-methyl-substituted. These modifications alter hydrogen-bond donor/acceptor capacity (HBD = 2 vs. 1; HBA = 7 vs. 4) and computed lipophilicity (XLogP3 = 0.5 vs. 3.6) [1]. The substantially lower lipophilicity of the title compound predicts divergent membrane permeability and off-target promiscuity profiles relative to VU 0240551.
| Evidence Dimension | Computed Lipophilicity (XLogP3) and H-Bond Profile |
|---|---|
| Target Compound Data | XLogP3 = 0.5; HBD = 2; HBA = 7; MW = 309.4 |
| Comparator Or Baseline | VU 0240551: XLogP3 = 3.6; HBD = 1; HBA = 4; MW = 342.4 |
| Quantified Difference | ΔXLogP3 = -3.1 (target compound is 3.1 log units more hydrophilic); ΔHBD = +1; ΔMW = -33 Da |
| Conditions | Computed descriptors from PubChem (XLogP3 algorithm) and drug-likeness databases |
Why This Matters
A >3 log unit difference in computed logP indicates fundamentally different solubility and permeability behavior, meaning the title compound cannot serve as a surrogate for VU 0240551 in KCC2 or related ion-transport assays without independent validation.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 42138965. XLogP3; HBD; HBA; MW. https://pubchem.ncbi.nlm.nih.gov/compound/1021120-86-4. Accessed 2026-04-30. View Source
